molecular formula C15H12N4O6 B377273 2-((2,4-dinitrophenyl)amino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 31032-14-1

2-((2,4-dinitrophenyl)amino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No. B377273
CAS RN: 31032-14-1
M. Wt: 344.28g/mol
InChI Key: AGMPDTXVUKOXFW-UHFFFAOYSA-N
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Description

2,4-Dinitrophenylhydrazine is a chemical compound that does not occur naturally in the environment. It is used in making dyes, wood preservatives, explosives, insect control substances, and other chemicals, and as a photographic developer . It is a yellow solid with no smell .


Synthesis Analysis

2,4-Dinitrophenylhydrazine can be synthesized from various methods. One method involves the reaction of 1-fluoro-2,4-dinitrobenzene with primary and secondary amines . Another method involves the reaction of 2,4-dinitrophenylhydrazine with benzamides and sulfonamides derivatives .


Molecular Structure Analysis

The molecular formula of 2,4-dinitrophenylhydrazine is C6H6N4O4 . The compound contains nitro groups at the 2- and 4-positions .


Chemical Reactions Analysis

2,4-Dinitrophenylhydrazine can undergo various chemical reactions. For example, it can react with amino acids to produce stable diastereomeric derivatives, which can be separated by reverse-phase high-performance liquid chromatography .


Physical And Chemical Properties Analysis

2,4-Dinitrophenylhydrazine is a yellow solid with no smell . Its molecular weight is 198.14 g/mol . It is slightly soluble in water and soluble in ether and solutions of sodium or potassium hydroxide .

Mechanism of Action

2,4-Dinitrophenylhydrazine acts as an oxidative phosphorylation inhibitor . It also has a role as a bacterial xenobiotic metabolite, an antiseptic drug, an allergen, and a geroprotector .

Safety and Hazards

2,4-Dinitrophenylhydrazine is classified as a flammable solid and is harmful if swallowed . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Future Directions

The use of 2,4-dinitrophenylhydrazine in biochemical studies of oxidative processes is well-established . Future research may explore its potential uses in other areas, such as its role in the treatment of various diseases or its use in the sensitive detection of amino acids .

properties

IUPAC Name

4-(2,4-dinitroanilino)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6/c20-14-12-7-1-2-8(5-7)13(12)15(21)17(14)16-10-4-3-9(18(22)23)6-11(10)19(24)25/h1-4,6-8,12-13,16H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMPDTXVUKOXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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